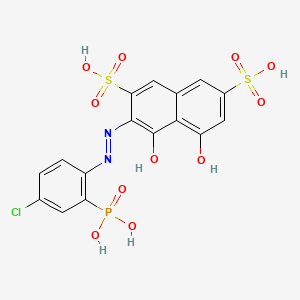

Chlorophosphonazo I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

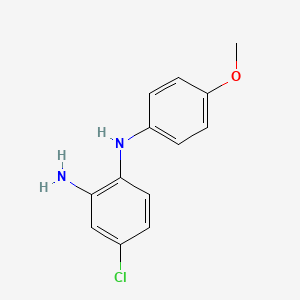

Chlorophosphonazo I is a chemical compound with the molecular formula C16H13ClN2NaO11PS2 . It is used as a colorimetric reagent for thorium, uranium, lanthanoids, actinoids, and alkaline earth metals . This reagent is readily soluble in water and changes color based on the pH level .

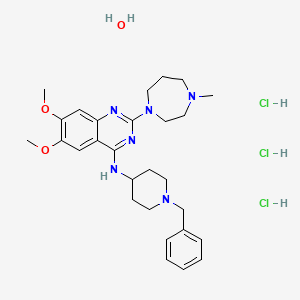

Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 47 bonds, including 35 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 8 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 hydrazone, and 4 hydroxyl groups .Chemical Reactions Analysis

This compound exhibits large nonlinear refractive indexes due to resonant electronic nonlinearity and laser heating effects . It is also used for the spectrophotometric determination of zirconium, titanium, thorium, and scandium .Wissenschaftliche Forschungsanwendungen

Visual Indication in Titration : Chlorophosphonazo I can be used for visual indication in sulfate precipitation titration with barium chloride, perchlorate, or nitrate. It works in acidic media and allows for the determination of organic sulfur by the combustion method using this indicator (B. Budesinsky, 1969).

Nonlinear Optical Applications : The nonlinear refraction of this compound has been investigated for potential applications in nonlinear optical devices. It shows a positive and large nonlinear refractive index under certain excitation conditions (Tingchao He, Ling Zhang, Yanfeng Yin, Y. Cheng, Li Ding, Y. Mo, 2008).

Spectrophotometric Determination of Metals : this compound has been widely used as a chromogenic reagent in the spectrophotometric determination of various metals, including thorium, uranium, rare earth elements, and other heavy metals. It offers advantages in sensitivity and selectivity over other reagents (Jiaomai Pan, Chung-Gin Hsu, Zhong-ping Ou, 1993).

Photoresponsive Properties : this compound exhibits photoresponsive behaviors, making it a candidate for applications in solar cells and molecular devices. It has been studied for photoisomerization properties in solution and on substrates, and for generating photocurrent under visible light (Bo Wu, Lei Zhang, Shuai Lin, Jingfa Li, Qihao Zhou, 2019).

Chelation with Lanthanide Ions : this compound can form binuclear chelates with lanthanide ions, which can be used for the determination of trace amounts of light rare earths in the presence of heavy rare earths (Gao Jin-zhang, Zhu Xiangming, K. Jing-wan, Bai Guangbi, 1985).

Kinetics of Complexation with Dioxouranium(VI) : The kinetics of reactions of dioxouranium(VI) with this compound have been studied in acidic solutions, providing insights into its potential applications in analytical chemistry (J. F. Jenkins, J. C. Sullivan, K. Nash, 1995).

Safety and Hazards

Handling Chlorophosphonazo I requires certain safety measures. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of non-sparking tools, prevention of fire caused by electrostatic discharge steam, and storage in a dry, cool, and well-ventilated place are recommended .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN2O11PS2/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAUOUSSRBVKRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN2O11PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723799 |

Source

|

| Record name | 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1938-82-5 |

Source

|

| Record name | 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)

![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)